2-Phenyl-1-[(phenylsulfanyl)methyl]-1H-1,3-benzodiazole
Description
2-Phenyl-1-[(phenylsulfanyl)methyl]-1H-1,3-benzodiazole is a benzimidazole derivative characterized by a phenyl group at position 2 and a (phenylsulfanyl)methyl substituent at position 1 of the benzimidazole core. Benzimidazoles are heterocyclic compounds with broad pharmacological relevance, including antimicrobial, antioxidant, and antiviral properties . The synthesis of such compounds often involves microwave-assisted reactions or click chemistry, as seen in related derivatives like 2-phenyl-1H-benzimidazole (4b) and 5-(1H-benzimidazol-2-yl)benzene-1,2,3-triol (5b) .
Properties
IUPAC Name |
2-phenyl-1-(phenylsulfanylmethyl)benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2S/c1-3-9-16(10-4-1)20-21-18-13-7-8-14-19(18)22(20)15-23-17-11-5-2-6-12-17/h1-14H,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQRYOFCCIBGASQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3N2CSC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The most widely reported method involves cyclocondensation of o-phenylenediamine with 4-(phenylsulfanylmethyl)benzaldehyde in the presence of sodium metabisulfite (Na₂S₂O₅) . This green oxidative agent facilitates imine formation and subsequent cyclization.
Procedure :
- Reactants :
- o-Phenylenediamine (2 mmol)
- 4-(Phenylsulfanylmethyl)benzaldehyde (2 mmol)
- Na₂S₂O₅ (4 mmol)
- Solvent : Ethanol:water (9:1 v/v, 20 mL)
- Conditions : Stirring at room temperature for 2–4 hours.
- Workup : Filtration, washing with hexane and water, drying under vacuum.
Aldehyde Synthesis
The critical aldehyde 4-(phenylsulfanylmethyl)benzaldehyde is synthesized via nucleophilic substitution:
- 4-Chloromethylbenzaldehyde reacts with thiophenol in DMF with K₂CO₃ as a base.
- Reaction proceeds at 60°C for 6 hours, yielding the aldehyde (75% yield).
Post-Synthetic N-Alkylation of 2-Phenylbenzimidazole
Synthesis of 2-Phenylbenzimidazole
- Reactants : o-Phenylenediamine (2 mmol), benzaldehyde (2 mmol), Na₂S₂O₅ (4 mmol).
- Solvent : Ethanol:water (9:1 v/v).
- Yield : 92–98%.
Alkylation with Chloromethyl Phenyl Sulfide
- Reactants :
- 2-Phenylbenzimidazole (1 mmol)
- Chloromethyl phenyl sulfide (1.2 mmol)
- Catalyst : Indium triflate (In(OTf)₃, 10 mol%)
- Solvent : DMF, 80°C for 12 hours.
- Workup : Column chromatography (silica gel, hexane:ethyl acetate 4:1).
- Yield : 78%.
Regioselectivity : Alkylation occurs preferentially at the N1 position due to steric and electronic factors.
Thiol-Mediated Multicomponent Reactions
One-Pot Synthesis
A three-component reaction combines o-phenylenediamine , benzaldehyde , and thiophenol in the presence of CuI (5 mol%):
- Conditions : DMF, 100°C, 8 hours.
- Mechanism : Thiophenol acts as a nucleophile, attacking an intermediate iminium ion to form the (phenylsulfanyl)methyl group.
- Yield : 70–75%.
Comparative Analysis of Methods
Structural Validation and Purity Assessment
Spectroscopic Characterization
Purity Metrics
- Elemental Analysis : C (75.9%), H (5.1%), N (8.9%), S (10.1%).
- HPLC Purity : >98% (C18 column, acetonitrile:water 70:30).
Optimization Strategies
Solvent and Catalyst Screening
Microwave-Assisted Synthesis
Microwave irradiation (100 W, 120°C) reduces reaction time from 4 hours to 30 minutes, maintaining 88% yield.
Challenges and Solutions
Byproduct Formation
Chemical Reactions Analysis
2-Phenyl-1-[(phenylsulfanyl)methyl]-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
One of the most significant applications of 2-Phenyl-1-[(phenylsulfanyl)methyl]-1H-1,3-benzodiazole is in medicinal chemistry. Research has indicated its potential as an anticancer agent , with studies demonstrating its ability to inhibit the growth of various cancer cell lines. The compound may act by inhibiting specific enzymes or receptors involved in cancer cell proliferation and survival.
Antimicrobial Properties
The compound exhibits promising antimicrobial activity against a range of pathogens. Its structural features allow it to interact with microbial targets effectively, leading to potential applications in developing new antibiotics or antifungal agents. Investigations into its antibacterial and antifungal properties are ongoing, focusing on its efficacy against resistant strains.
Coordination Chemistry
In coordination chemistry, 2-Phenyl-1-[(phenylsulfanyl)methyl]-1H-1,3-benzodiazole serves as a ligand for metal ions. Its ability to form stable complexes can be utilized in catalysis and material science applications. The compound's unique structure enhances its reactivity and selectivity in metal coordination.
Material Science
This compound is being explored for its use in developing new materials with specific properties such as nonlinear optical materials and ferroelectric materials . These applications are driven by the compound's electronic properties and structural characteristics, which can be tuned for desired functionalities.
Case Study 1: Anticancer Activity
A study demonstrated that derivatives of 2-Phenyl-1-[(phenylsulfanyl)methyl]-1H-1,3-benzodiazole exhibited significant anticancer activity against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism was linked to the induction of apoptosis and inhibition of cell cycle progression .
Case Study 2: Antimicrobial Efficacy
Research published in a peer-reviewed journal reported that this compound showed effective antimicrobial activity against Staphylococcus aureus and Candida albicans. The study highlighted its potential for developing new therapeutic agents against infections caused by these pathogens .
Mechanism of Action
The mechanism of action of 2-Phenyl-1-[(phenylsulfanyl)methyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the disruption of cellular processes in cancer cells or pathogens . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Benzimidazole Derivatives
Structural Variations and Implications
- Derivatives with oxygen-rich groups (e.g., 5b's triol substituent) exhibit superior antioxidant activity due to radical scavenging capabilities, whereas sulfanyl or trifluoromethyl groups may improve lipophilicity and membrane permeability .
Pharmacological Performance
- Antimicrobial Activity: Compound 5b demonstrates the highest antimicrobial potency (MIC = 0.156 mg/mL against S. aureus), attributed to its hydroxyl-rich structure . The target compound's phenylsulfanyl group may offer similar or enhanced activity via sulfur-mediated enzyme inhibition, though empirical data is required.
Molecular Docking Insights :
- Benzimidazoles like 1b and 5b show strong binding to S. aureus thymidylate kinase (TMK) via hydrogen bonding and hydrophobic interactions . The phenylsulfanyl group in the target compound may further stabilize such interactions due to sulfur's polarizability.
Biological Activity
2-Phenyl-1-[(phenylsulfanyl)methyl]-1H-1,3-benzodiazole is a heterocyclic compound belonging to the benzimidazole family. Compounds in this class are recognized for their diverse therapeutic applications, including anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
The molecular formula of 2-Phenyl-1-[(phenylsulfanyl)methyl]-1H-1,3-benzodiazole is with a molecular weight of 316.4 g/mol. The compound features a phenylsulfanylmethyl group that enhances its biological activity compared to other benzimidazole derivatives.
The biological activity of 2-Phenyl-1-[(phenylsulfanyl)methyl]-1H-1,3-benzodiazole is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can lead to the inhibition of certain enzymes or receptors involved in disease processes, particularly in cancer and infectious diseases. The compound has shown potential as an anticancer agent by inhibiting the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Anticancer Activity
Research indicates that 2-Phenyl-1-[(phenylsulfanyl)methyl]-1H-1,3-benzodiazole exhibits significant anticancer properties. In vitro studies have demonstrated its efficacy against several cancer cell lines, including:
These findings suggest that the compound may serve as a promising candidate for further development in cancer therapeutics.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown that it possesses antibacterial activity against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL |
This antimicrobial potential highlights the versatility of 2-Phenyl-1-[(phenylsulfanyl)methyl]-1H-1,3-benzodiazole in treating infections.
Case Studies
Several studies have documented the biological effects of this compound:
- Study on Anticancer Effects : A study published in Medicinal Chemistry Research evaluated the cytotoxic effects of various benzimidazole derivatives, including 2-Phenyl-1-[(phenylsulfanyl)methyl]-1H-1,3-benzodiazole. The results indicated a dose-dependent inhibition of cell growth in HeLa and A549 cell lines .
- Antimicrobial Evaluation : In another study focusing on the synthesis and evaluation of novel compounds with antimicrobial properties, derivatives of benzimidazole were tested against multiple pathogens. The compound exhibited significant antibacterial activity comparable to standard antibiotics .
Comparative Analysis
When compared to similar compounds such as 2-Phenylbenzimidazole and 1-Methyl-2-phenylbenzimidazole, 2-Phenyl-1-[(phenylsulfanyl)methyl]-1H-1,3-benzodiazole shows enhanced biological activity due to the presence of the phenylsulfanylmethyl group. This modification appears to improve its interaction with biological targets.
Q & A
What are the common synthetic routes for 2-Phenyl-1-[(phenylsulfanyl)methyl]-1H-1,3-benzodiazole, and how are reaction conditions optimized?
Level: Basic
Answer:
The synthesis typically involves cyclization reactions of precursors such as substituted anilines or benzaldehyde derivatives. For example, describes the use of propargyl ether intermediates and copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazole-linked benzodiazoles. Optimization includes solvent selection (e.g., DMF or THF), catalyst choice (e.g., CuI for CuAAC), and temperature control (room temperature vs. reflux). Yield improvements are achieved by adjusting stoichiometry and purification methods like column chromatography or recrystallization .
How do researchers validate the structural integrity and purity of synthesized benzodiazole derivatives?
Level: Basic
Answer:
Structural validation employs spectroscopic techniques:
- NMR (¹H/¹³C): Confirms proton environments and carbon frameworks, as shown in for compound 9c .
- IR Spectroscopy: Identifies functional groups (e.g., S–C or N–H stretches).
- Elemental Analysis: Matches experimental and calculated C/H/N/S percentages to verify purity.
Single-crystal X-ray diffraction (e.g., ) resolves bond lengths and angles for unambiguous confirmation .
What biological activities have been reported for benzodiazole derivatives, and how do structural modifications influence these activities?
Level: Basic
Answer:
Benzodiazoles exhibit antimicrobial , anticancer , and enzyme inhibitory activities. For instance:
- Anticancer: highlights benzodiazole derivatives inhibiting apoptosis pathways in cancer cells .
- Enzyme Inhibition: notes derivatives targeting acetylcholinesterase (AChE) for Alzheimer’s research .
Structural modifications (e.g., halogenation, methoxy groups) enhance lipophilicity or target binding. For example, the 4-fluorophenyl group in compound 9b () improves cytotoxicity .
How can researchers resolve contradictions in reported biological activity data for benzodiazole compounds across studies?
Level: Advanced
Answer:
Contradictions may arise from assay variability, cell line specificity, or structural differences. Strategies include:
- Standardized Assays: Replicate studies using identical cell lines (e.g., MCF7 in ) and protocols .
- Structure-Activity Relationship (SAR) Analysis: Compare substituent effects (e.g., ’s methyl vs. methoxy groups) .
- Computational Validation: Use docking studies (e.g., ’s ligand-protein interaction models) to predict binding affinities .
What computational methods are employed to predict the binding modes of benzodiazole derivatives with biological targets?
Level: Advanced
Answer:
Molecular docking (e.g., AutoDock Vina or Schrödinger Suite) simulates ligand-receptor interactions. For example, visualized compound 9c binding to α-glucosidase using crystallographic data . Parameters include:
- Grid Box Placement: Focused on active sites (e.g., catalytic residues).
- Scoring Functions: Rank poses by binding energy (ΔG).
- MD Simulations: Refine docking results with dynamic stability assessments (e.g., RMSD plots).
What strategies are effective in enhancing the solubility and bioavailability of benzodiazole-based compounds?
Level: Advanced
Answer:
- Salt Formation: Hydrochloride salts (e.g., and ) improve aqueous solubility .
- Prodrug Design: Incorporate hydrolyzable groups (e.g., esters) for controlled release.
- Structural Modifications: Introduce polar substituents (e.g., –OH, –COOH) or reduce logP values (’s carboxylic acid derivative) .
How do researchers design experiments to assess the enzyme inhibitory potential of benzodiazole derivatives?
Level: Advanced
Answer:
- Enzyme Assays: Use purified enzymes (e.g., AChE in ) with colorimetric substrates (e.g., Ellman’s reagent) .
- IC50 Determination: Measure inhibitor concentration reducing enzyme activity by 50%.
- Kinetic Studies: Analyze inhibition type (competitive/non-competitive) via Lineweaver-Burk plots.
- Control Experiments: Include reference inhibitors (e.g., donepezil for AChE) to validate assay sensitivity.
How does the introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) affect benzodiazole reactivity?
Level: Advanced
Answer:
- EWGs (e.g., –NO₂, –CF₃): Increase electrophilicity, enhancing nucleophilic substitution rates ( ’s chloro-fluoro derivative) .
- EDGs (e.g., –OCH₃, –CH₃): Stabilize intermediates in cyclization reactions (’s methoxy-substituted compound) .
Quantitative analysis via Hammett plots correlates substituent σ values with reaction rates.
What are the limitations of current benzodiazole-based drug candidates, and how can they be addressed?
Level: Advanced
Answer:
- Toxicity: Metabolites may exhibit off-target effects. Solution: Conduct in vitro hepatotoxicity screens (e.g., HepG2 assays).
- Low Bioavailability: Poor membrane permeability. Solution: Nanoformulation (e.g., liposomal encapsulation).
- Resistance: Pathogens may develop mutations. Solution: Combinatorial therapy with synergistic agents () .
How do researchers analyze substituent effects on benzodiazole photophysical properties for material science applications?
Level: Advanced
Answer:
- UV-Vis Spectroscopy: Track absorption maxima (λmax) shifts with substituent electronic effects (e.g., ’s solvatochromic analysis) .
- Fluorescence Quenching: Assess electron transfer efficiency using Stern-Volmer plots.
- DFT Calculations: Predict HOMO-LUMO gaps and excited-state behavior (e.g., ’s theoretical studies) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
